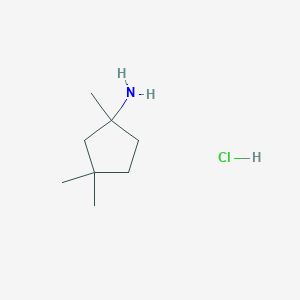

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride, also known as Trimebutine, is a chemical compound with the molecular formula C8H18ClN. It has a molecular weight of 163.69. The Inchi code for this compound is 1S/C8H17N.ClH/c1-8(2)5-4-7(6-8)9-3;/h7,9H,4-6H2,1-3H3;1H .

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Reactions : A study discusses the synthesis, properties, and reactions of a ketone with a tertiary amino group, highlighting its basic and nucleophilic nature, and its ability to react as a ketone, yielding twisted enamines and acetals (Kirby, Komarov, & Feeder, 2001).

- Regioselectivity and Stereoselectivity : Research on the reaction between primary amines and cis-1,2,2 trimethylcyclopentane-1,3-dicarboxylic anhydride shows regioselectivity for the less hindered carbonyl group and kinetic resolution in certain conditions (Bell, 1981).

Catalytic and Synthetic Applications

- Tandem Insertion in Zirconacyclo-Pentanes : The tandem insertion of trimethylsilyl cyanide and various compounds into zirconacyclo-pentanes or -pentenes yields cyclopentylamines with diverse substituents, showcasing its use in complex synthesis processes (Probert, Whitby, & Coote, 1995).

- Photochemical Reactions : A study describes using amines containing bridged bicyclic carbon skeletons in photochemical reactions to create complex primary amine building blocks (Harmata, Spiller, Sowden, & Stephenson, 2021).

Analytical and Bioconjugation Techniques

- Solvent Extraction and Chromatographic Determination : Research demonstrates the extraction of tricyclic antidepressant amines from human plasma, indicating the compound's relevance in analytical chemistry (Lagerström, Marle, & Persson, 1983).

- Mechanism of Amide Formation for Bioconjugation : A study investigates the mechanism of amide formation in aqueous media using carbodiimide, pertinent to bioconjugation and chemistry of carboxylic acids and amines (Nakajima & Ikada, 1995).

Novel Synthesis Techniques

- Synthesis of Primary Amines : A method for the synthesis of primary amines via their N,N-bis(trimethylsilyl) derivatives is discussed, showing the versatility of the compound in synthetic organic chemistry (Bestmann & Wölfel, 1984).

- Macrocyclic Compound Synthesis : Research on the synthesis of mixed macrocyclic compounds, including amines, highlights the complex applications in organic and inorganic chemistry (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Safety And Hazards

The safety information for 1,3,3-Trimethylcyclopentan-1-amine;hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

1,3,3-trimethylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)4-5-8(3,9)6-7;/h4-6,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXHLPQHCHSJJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(C)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

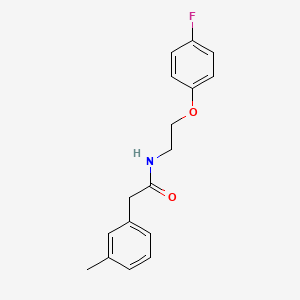

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)

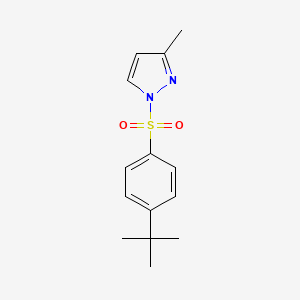

![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)

![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2364305.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364311.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2364316.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-enamide](/img/structure/B2364318.png)